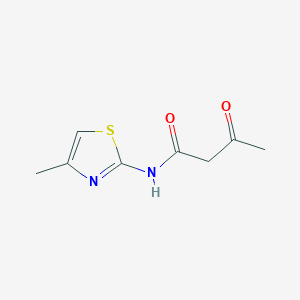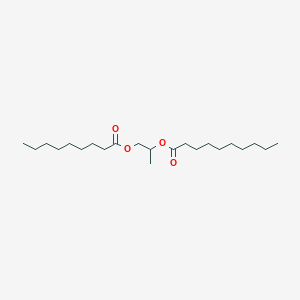
Propylene glycol dipelargonate, AldrichCPR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol dipelargonate is a chemical compound with the empirical formula C22H42O4 and a molecular weight of 370.57 g/mol . It is a diester formed from propylene glycol and pelargonic acid. This compound is often used in various industrial and scientific applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propylene glycol dipelargonate is synthesized through the esterification reaction between propylene glycol and pelargonic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the production of propylene glycol dipelargonate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Propylene glycol dipelargonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, propylene glycol dipelargonate can be hydrolyzed back to propylene glycol and pelargonic acid.
Oxidation: Under oxidative conditions, the ester groups in propylene glycol dipelargonate can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Propylene glycol and pelargonic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Propylene glycol dipelargonate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and processes.
Biology: Employed in the formulation of biological assays and experiments due to its compatibility with biological systems.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.
Industry: Applied in the production of cosmetics, personal care products, and lubricants due to its emollient and viscosity-modifying properties
Wirkmechanismus
The mechanism of action of propylene glycol dipelargonate primarily involves its role as an emollient and solvent. In pharmaceutical and cosmetic formulations, it helps to improve the texture and spreadability of products. It also enhances the penetration of active ingredients through the skin by disrupting the lipid barrier, allowing for better absorption .
Vergleich Mit ähnlichen Verbindungen
- Propylene glycol dicaprylate
- Propylene glycol dicaprate
- Propylene glycol diisostearate
- Propylene glycol dilaurate
Comparison: Propylene glycol dipelargonate is unique due to its specific esterification with pelargonic acid, which imparts distinct properties such as a lower melting point and better spreadability compared to other similar compounds. This makes it particularly useful in applications where a smooth, non-greasy feel is desired .
Eigenschaften
Molekularformel |
C22H42O4 |
|---|---|
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
1-nonanoyloxypropan-2-yl decanoate |
InChI |
InChI=1S/C22H42O4/c1-4-6-8-10-12-14-16-18-22(24)26-20(3)19-25-21(23)17-15-13-11-9-7-5-2/h20H,4-19H2,1-3H3 |
InChI-Schlüssel |
BBPQTYSGBCCALB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(C)COC(=O)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


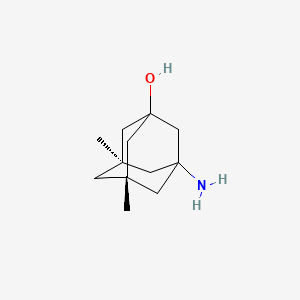

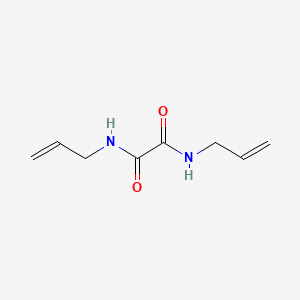
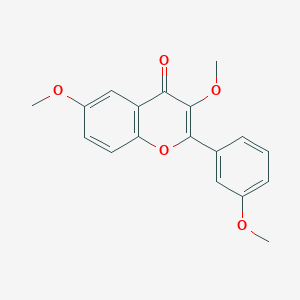


![2-Butyl-3-methyl-1-[4-(4-methylbenzyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050763.png)
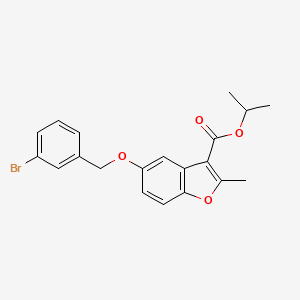
![2-(2,3-dichlorophenoxy)-N'-{(E)-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B12050767.png)

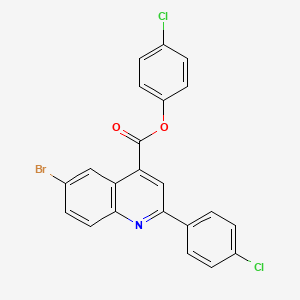
![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)

